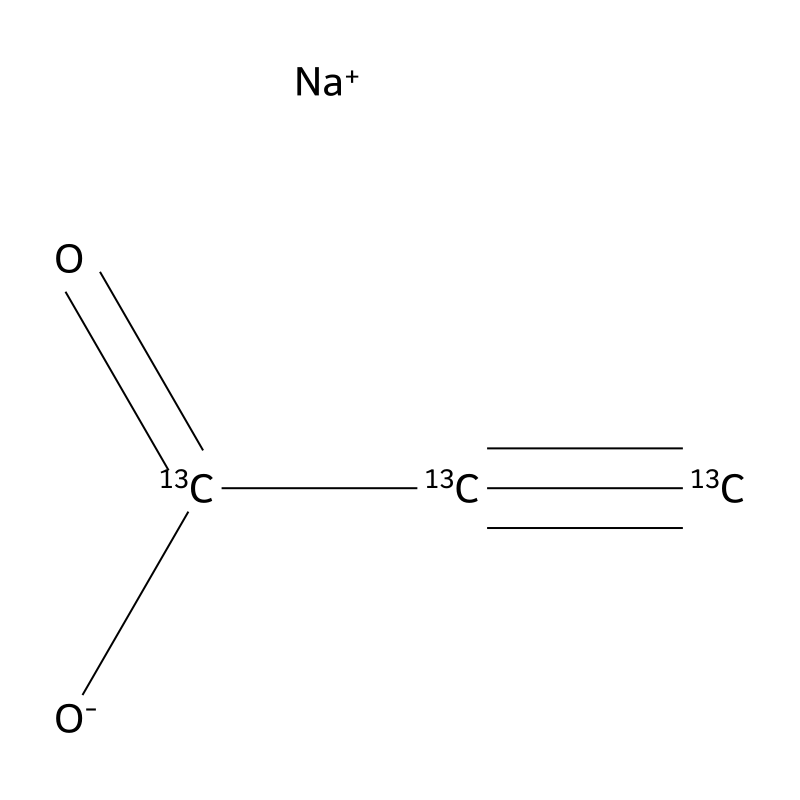

sodium;(1,2,3-13C3)prop-2-ynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Sodium (1,2,3-^13C3)prop-2-ynoate is a sodium salt derived from the isotopically labeled prop-2-ynoic acid, specifically featuring carbon isotopes at positions 1, 2, and 3 of the prop-2-ynoate structure. This compound is characterized by its unique isotopic labeling, which allows for enhanced tracking in biochemical studies. The molecular formula can be expressed as , where the presence of the ^13C isotopes is significant for research applications involving metabolic pathways and tracer studies.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to convert the alkyne group into alkenes or alkanes. Hydrogen gas with a palladium catalyst is typically used for these reactions.

- Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the alkyne moiety.

These reactions underline the compound's versatility in organic synthesis and research applications .

Sodium (1,2,3-^13C3)prop-2-ynoate can be synthesized through the neutralization of (1,2,3-^13C3)propiolic acid with sodium hydroxide. The synthesis process typically involves:

- Dissolving (1,2,3-^13C3)propiolic acid in water.

- Gradually adding sodium hydroxide to the solution while stirring until reaching a neutral pH.

- Evaporating the resulting solution to yield the sodium salt.

Industrial production follows similar principles but on a larger scale with optimized conditions to ensure high yield and purity .

Sodium (1,2,3-^13C3)prop-2-ynoate serves multiple applications:

- Research Tool: Its isotopic labeling makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes.

- Organic Synthesis: It can be utilized as a precursor in synthesizing various organic compounds due to its reactive alkyne group.

The compound's unique properties allow researchers to investigate complex biochemical interactions and mechanisms .

Interaction studies involving sodium (1,2,3-^13C3)prop-2-ynoate focus on its behavior in biochemical pathways. The isotopic labeling facilitates tracking within metabolic networks, enabling researchers to observe how this compound interacts with enzymes and other biomolecules. Such studies are crucial for understanding drug metabolism and developing new therapeutic agents .

Several compounds share structural similarities with sodium (1,2,3-^13C3)prop-2-ynoate:

| Compound Name | Structure/Properties | Uniqueness |

|---|---|---|

| Sodium prop-2-ynoate | Similar structure without isotopic labeling | Lacks tracing capabilities |

| Ethyl prop-2-ynoate | Ester derivative with different reactivity | Different functional group |

| Propiolic acid | Parent compound without sodium salt or isotopic labeling | No sodium ion present |

| Sodium acrylate | Similar structure but differs in reactivity and applications | Different functional groups (acrylate vs. ynoate) |

Sodium (1,2,3-^13C3)prop-2-ynoate's uniqueness lies in its isotopic labeling which enhances its utility in research settings by allowing precise tracking of molecular interactions .